molecular formula C11H15BrN2O3S B1313756 tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate CAS No. 308276-66-6

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

Cat. No.: B1313756
CAS No.: 308276-66-6
M. Wt: 335.22 g/mol
InChI Key: XYXNZAUIORCEKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate typically involves the reaction of tert-butyl bromide with other chemical reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential use in drug discovery set it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZAUIORCEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460687
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308276-66-6
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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